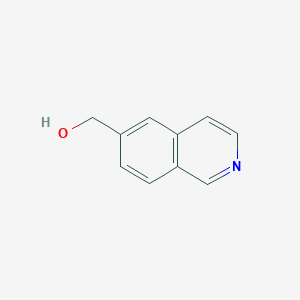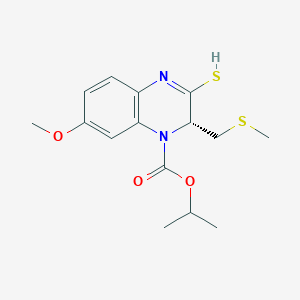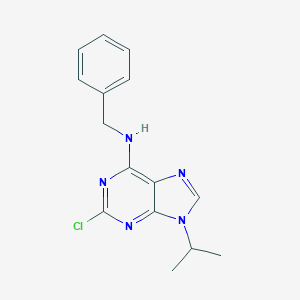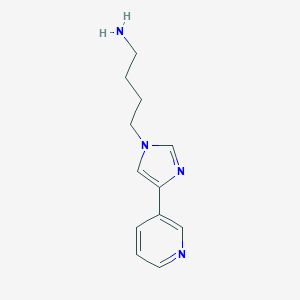
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine often involves multi-step reactions that include domino and multi-component processes, showcasing the complexity and creativity in modern synthetic chemistry. For example, efficient three-component reactions have been developed for the preparation of sulfonylated imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui et al., 2018). Additionally, novel reactions of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine under specific conditions illustrate the innovative approaches to synthesizing imidazo[1,2-a]pyridin-2-one derivatives (Tu et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine and related compounds is often characterized using techniques such as crystallography, which provides insights into the molecule's conformation, bonding patterns, and interactions. Crystal structure and Hirshfeld surface analysis of related imidazo[1,2-a]pyridine derivatives reveal specific inclinations and interactions within the molecule, aiding in understanding the compound's chemical behavior and reactivity (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine participates in various chemical reactions, demonstrating its reactivity and potential as an intermediate in organic synthesis. The compound's involvement in multi-component reactions, such as those leading to the synthesis of imidazo[1,2-a]pyridines through the formation of C-N, C-O, and C-S bonds, showcases its utility in constructing complex molecular architectures (Cao et al., 2014).
科学的研究の応用
Synthesis and Complexation Studies : Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including butan-1-amine. They characterized these compounds and determined the stability constants of their Cu(II) complexes (Pařík & Chlupatý, 2014).
Synthetic Route Exploration : Bakke et al. (2003) investigated a new synthetic route to substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine, involving the use of butylamine and other compounds (Bakke, Gautun, & Svensen, 2003).
Anticancer Activity Evaluation : Kumar et al. (2013) focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Insulin-Like Growth Factor 1-Receptor (IGF-1R) Inhibitors : Velaparthi et al. (2007) discovered and synthesized inhibitors of IGF-1R, demonstrating that amine-containing side chains at specific positions significantly improved enzyme potency (Velaparthi et al., 2007).
Crystal Structure and Hirshfeld Surface Analysis : Dhanalakshmi et al. (2018) conducted a study on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, providing insights into their structural properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Multi-Component Synthesis of Poly-Substituted Imidazoles : Wu et al. (2010) developed a multicomponent protocol for synthesizing various poly-substituted 2-(pyridin-2-yl)imidazoles, showcasing the efficiency of this method (Wu, Jiang, Xu, Su, Lu, & Ji, 2010).
Synthesis of Imidazo[1,2-a]pyridin-2-one Derivatives : Tu et al. (2007) synthesized a new series of imidazo[1,2-a]pyridin-2-one derivatives, highlighting the convenience and efficiency of their method (Tu et al., 2007).
Large-Scale Synthesis of Imidazole−Thienopyridine : Ragan et al. (2003) described the large-scale synthesis of a specific imidazole−thienopyridine compound, employing cross-coupling methods for its production (Ragan et al., 2003).
特性
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFSGZBQUSNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453043 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine | |
CAS RN |
173838-63-6 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

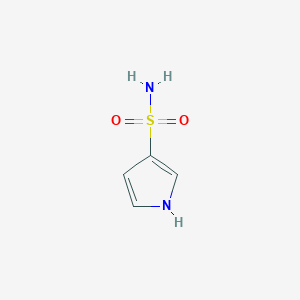
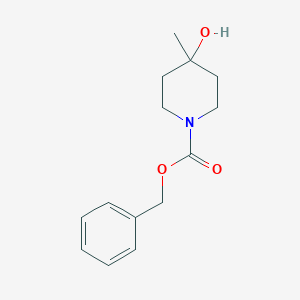
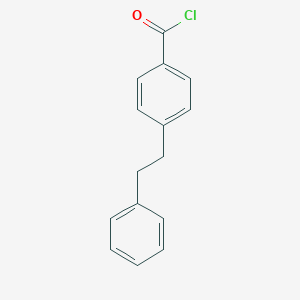
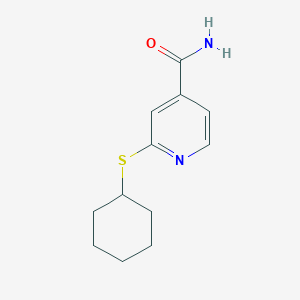
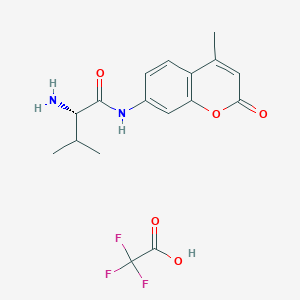
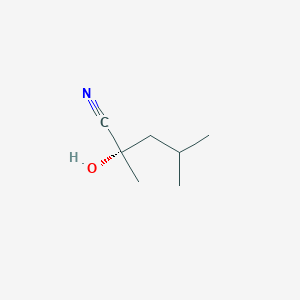
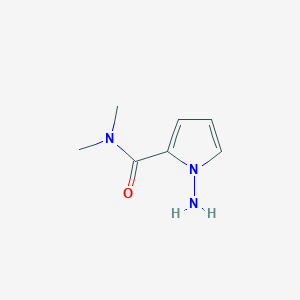
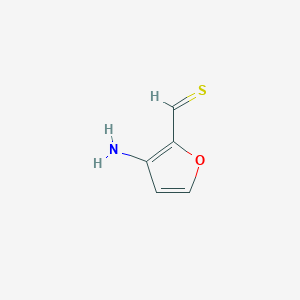
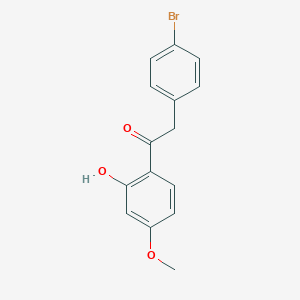
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)
